molecular formula C13H10BrNO3 B13099094 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13099094
M. Wt: 308.13 g/mol
InChI Key: VBYVAKSEEBRUQE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ( 39818-81-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H10BrNO3 and a molecular weight of 308.13 g/mol , this solid serves as a valuable building block in organic synthesis and medicinal chemistry research. It belongs to a class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are recognized as privileged scaffolds in drug discovery . These structures are of significant interest due to their diverse biological activities. Specifically, 4-hydroxy-2-pyridone derivatives, a closely related structural class, have been investigated as novel, non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), exhibiting activity against multidrug-resistant Gram-negative pathogens . The 4-bromophenyl substituent on the pyridone nitrogen provides a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore and expand the compound's chemical space. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10BrNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18)

InChI Key

VBYVAKSEEBRUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution to Form Bromophenyl Intermediate

The initial step involves reacting 4-bromobenzyl bromide with a nucleophile (such as an enamine or an amino ester) to introduce the 4-bromophenyl moiety into the molecule. This step is typically carried out in polar solvents like ethanol under reflux conditions to promote efficient substitution and minimize side reactions.

Cyclization to Dihydropyridine Core

The cyclization step to form the 1,2-dihydropyridine ring is commonly achieved by condensation of β-ketoesters or β-ketoamides with enamines or aminoacetaldehyde derivatives. For example, refluxing methyl 3-aryl-3-oxopropanoates with methyl/ethyl 3-aminobut-2-enoates in xylene in the presence of molecular sieves promotes ring closure to yield 4-oxo-1,2-dihydropyridine-3-carboxylates.

Alternatively, a one-pot solvent-free ball milling method has been reported for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which offers an environmentally friendly and catalyst-free approach. This method involves grinding the reactants together under solvent-free conditions, leading to high yields and reduced waste.

Oxidation and Functional Group Transformations

The 2-oxo functionality is introduced through oxidation steps, often employing reagents such as m-chloroperbenzoic acid (mCPBA) or PCC (pyridinium chlorochromate) to oxidize intermediate methylthiopyridones or aldehyde intermediates to the corresponding ketones and acids.

Hydrolysis of ester intermediates to carboxylic acids is typically performed using lithium hydroxide in methanol at low temperatures (0–5 °C), followed by acidification with hydrochloric acid to precipitate the carboxylic acid product.

Purification

The crude product is purified by recrystallization from suitable solvents or by flash column chromatography using solvent mixtures such as ethyl acetate and hexanes to obtain the pure 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a solid.

Comparative Data Table of Preparation Methods

Step Method/Conditions Key Reagents/Reactants Yield (%) Notes
Bromophenyl Intermediate Nucleophilic substitution in ethanol reflux 4-Bromobenzyl bromide + nucleophile Not specified Efficient formation of bromophenyl group
Cyclization Reflux in xylene with molecular sieves Methyl 3-aryl-3-oxopropanoate + 3-aminobut-2-enoate 37–46 Higher yields with methyl esters vs ethyl esters
One-pot ball milling Solvent-free, catalyst-free grinding β-Ketoesters + amines/enamines High (>80) Green, economic, and high-yielding method
Oxidation mCPBA oxidation in THF Methylthiopyridones intermediates Not specified Controlled oxidation to 2-oxo derivatives
Hydrolysis LiOH in methanol, 0–5 °C Ester intermediates High Mild conditions to avoid decomposition
Purification Crystallization or flash chromatography Solvent mixtures (EtOAc/hexanes) High purity Standard purification techniques

Research Findings and Notes

  • The ball milling one-pot synthesis represents a significant advancement by eliminating solvents and catalysts, reducing environmental impact while maintaining high product yields.
  • The Mo(CO)6-mediated ring expansion method allows access to substituted dihydropyridines with varied aryl groups, including bromophenyl substituents, through rearrangement of isoxazole precursors.
  • The use of lithium hydroxide-mediated hydrolysis at low temperatures ensures selective conversion of esters to carboxylic acids without side reactions or decomposition.
  • Oxidation steps using mCPBA provide controlled transformation of methylthiopyridones to desired oxo derivatives, crucial for biological activity.
  • Purification by flash chromatography with ethyl acetate/hexanes mixtures yields high-purity compounds suitable for further biological or chemical studies.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Studies have shown that 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure allows for interactions with biological targets involved in cancer progression. Investigations into its cytotoxic effects have revealed promising results against several cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .

Organic Synthesis

The compound can be synthesized through various pathways involving acetoacetanilide and 3-(4-bromophenyl)-3-oxopropanenitrile. This synthesis route highlights its utility in organic chemistry as a versatile building block for more complex molecules .

Heterocyclic Chemistry

As a nitrogen-containing heterocycle, this compound is integral to the synthesis of other heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical libraries for screening purposes in drug discovery .

Photophysical Properties

The photophysical characteristics of this compound have been studied to assess its potential use in optoelectronic materials. Its ability to absorb UV-visible light suggests applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Naghiyev et al. demonstrated that modifications to the dihydropyridine core significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the bromine substitution at the phenyl ring plays a crucial role in increasing bioactivity .

Case Study 2: Anticancer Activity

Research published on the cytotoxic effects of various dihydropyridine derivatives revealed that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to its specific interaction with cancer-related targets .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 1-(4-bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with key analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₃H₁₀BrNO₃ 308.13 g/mol 4-Bromophenyl (C₁), 4-methyl (C₄) High lipophilicity; potential antioxidant/antimicrobial activity
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 868171-67-9) C₁₂H₈FNO₃ 233.20 g/mol 4-Fluorophenyl (C₁) Lower molecular weight; reduced steric hindrance
1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₄H₁₃ClNO₃ 278.72 g/mol 4-Chlorophenyl (C₁), 4,6-dimethyl Enhanced metabolic stability; fungicidal applications
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS 868171-81-7) C₁₂H₉NO₃ 215.20 g/mol Phenyl (C₁) Baseline structure; moderate bioactivity

Functional Group and Substituent Effects

  • Halogen Substitution: Bromine (target compound): Increases molecular weight and lipophilicity compared to fluorine or chlorine analogues. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes . Chlorine (CAS 114772-40-6, ): Provides intermediate lipophilicity; used in fungicidal agents due to balanced bioavailability .
  • Methyl Group at Position 4: The 4-methyl group in the target compound may shield the pyridinone core from oxidative metabolism, extending half-life compared to non-methylated analogues like CAS 868171-81-7 .

Biological Activity

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine family, exhibits significant biological activity that has garnered attention in medicinal chemistry. Dihydropyridines are known for their diverse pharmacological properties, including cardiotonic, antihypertensive, and antimicrobial effects. This article reviews the biological activities associated with this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H9BrN2O3C_{13}H_9BrN_2O_3 with a molecular weight of 289.13 g/mol. The presence of the bromophenyl group is significant for its biological activity due to the electron-withdrawing nature of bromine, which can influence the reactivity and interaction of the compound with biological targets.

Research indicates that dihydropyridine derivatives can act on various biological pathways:

  • Calcium Channel Modulation : Many dihydropyridines function as calcium channel blockers, which are crucial in managing cardiovascular diseases by reducing vascular resistance and myocardial oxygen demand.
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, suggesting a potential role in treating infections.
  • Antitumor Properties : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Data

Activity Mechanism Reference
Calcium Channel BlockadeInhibition of L-type calcium channels
Antimicrobial EffectsDisruption of bacterial cell wall synthesis
Antitumor ActivityInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Calcium Channel Blocking : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of calcium influx in cardiac myocytes, leading to reduced contractility and blood pressure regulation. This effect is particularly beneficial for patients with hypertension and heart failure.
  • Antimicrobial Studies : In vitro tests revealed that the compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.
  • Antitumor Activity : Research involving various cancer cell lines indicated that this dihydropyridine derivative could inhibit cell growth and induce apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor progression.

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